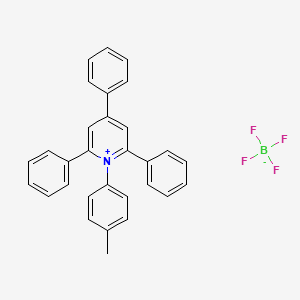

1-(4-Methylphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

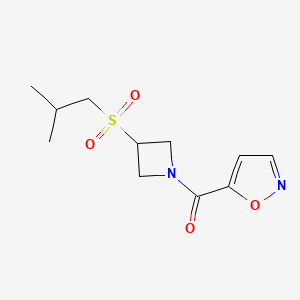

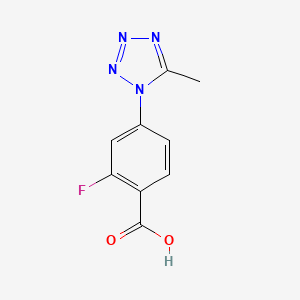

The compound “1-(4-Methylphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate” is a complex organic compound. It likely contains a pyridinium core, which is a type of organic compound with a pyridine ring . It also seems to contain a tetrafluoroborate anion, which is a type of boron compound often used in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple phenyl rings and a pyridinium core . The 3D structure of similar compounds can often be viewed using computational chemistry software .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the specific conditions and reactants present. Similar compounds, such as other pyridinium salts, are often used in organic synthesis and can participate in a variety of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Similar compounds often have distinct properties that contribute to their unique characteristics .Applications De Recherche Scientifique

1. Source of Arylnitrenium Ions

Thermolysis of certain pyridinium tetrafluoroborates, closely related to 1-(4-Methylphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate, provides a new and synthetically useful source of arylnitrenium ions under non-acidic conditions. This process also yields a p-semidine-type byproduct from the phenylamino compound (Abramovitch et al., 1988).

2. Preparation of Alkyl and Benzyl Fluorides

N-Substituted pyridinium fluorides, similar to tetrafluoroborates, thermolyse to produce primary alkyl and benzyl fluorides, indicating a potential use in synthetic chemistry (Katritzky et al., 1981).

3. Crystal and Molecular Structure Analysis

The crystal structure of related compounds, such as 3-methyl-4-(2,4,6-triphenylpyridinium-1-yl)-phenolate salts, has been determined using X-ray diffraction. This research aids in understanding the structural properties of such compounds, which is crucial for their application in materials science (Wojtas et al., 2006).

4. Stereoselective Transformation of Amines

Chiral pyridinium tetrafluoroborates are used for stereoselective nucleophilic substitution, demonstrating their potential in asymmetric synthesis (Said & Fiksdahl, 2001).

5. Electrolyte for Energy Storage

These compounds, in the form of mixed ionic liquids, have been studied for potential application in energy storage devices like lithium batteries, indicating their relevance in the field of energy technology (Diaw et al., 2005).

6. Photoinduced Electron Transfer Reactions

Highly twisted pyridinium cations have been investigated in photoelectron transfer reactions, suggesting their application in photochemical studies (Namikawa et al., 2008).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-(4-methylphenyl)-2,4,6-triphenylpyridin-1-ium;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N.BF4/c1-23-17-19-28(20-18-23)31-29(25-13-7-3-8-14-25)21-27(24-11-5-2-6-12-24)22-30(31)26-15-9-4-10-16-26;2-1(3,4)5/h2-22H,1H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNWRGKOBQGCOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC=C(C=C1)[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24BF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-6-yl)methanone](/img/structure/B2901735.png)

![N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2901741.png)

amino}thiophene-2-carboxamide](/img/structure/B2901753.png)

![3-(2-Ethoxyethyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B2901757.png)